molecular formula C14H13Cl2F2NO B2796243 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 2241141-85-3

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B2796243
CAS No.: 2241141-85-3
M. Wt: 320.16
InChI Key: ICPIVTJNCYCAQW-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2241141-85-3 . It has a molecular weight of 320.17 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClF2NO.ClH/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.17 . It is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to detailed chemical databases or specific product datasheets.

Scientific Research Applications

Synthesis and Chemical Studies

Research on compounds with similar structural motifs to "(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride" focuses on synthesizing novel chemical entities and exploring their chemical properties. For instance, the facile synthesis and docking studies of related compounds demonstrate the chemical reactivity and potential biological interactions of such molecules (Ravi Kumar Bommeraa et al., 2019). These studies are crucial for understanding the fundamental chemistry that underpins further applications in materials science, medicinal chemistry, and environmental science.

Catalytic Applications

Compounds with phenyl and methanamine groups have been studied for their catalytic properties. For example, research into unsymmetrical pincer palladacycles, which could share reactive characteristics with "this compound," highlights the potential of such compounds in catalysis (Gavin W. Roffe et al., 2016). These applications are essential for developing new synthetic pathways and enhancing the efficiency of chemical reactions.

Environmental Applications

Research on the oxidative transformation of environmental pollutants suggests that compounds structurally related to "this compound" could play a role in environmental remediation. For instance, manganese oxides have been used to oxidize chlorophenols, indicating that similar compounds might interact with environmental contaminants (Huichun Zhang & Ching-Hua Huang, 2003). Such studies are pivotal for the development of new methods to mitigate environmental pollution.

Photophysical Properties

The study of aryl cation and carbene intermediates in the photodehalogenation of chlorophenols reveals the photophysical properties that might be relevant for compounds like "this compound" (Ilse Manet et al., 2004). These properties are crucial for applications in photochemistry and the development of photo-responsive materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO.ClH/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPIVTJNCYCAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(C2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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